

Head-to-Head Comparison: Vabametkib and Savolitinib in MET-Altered Cancers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vabametkib

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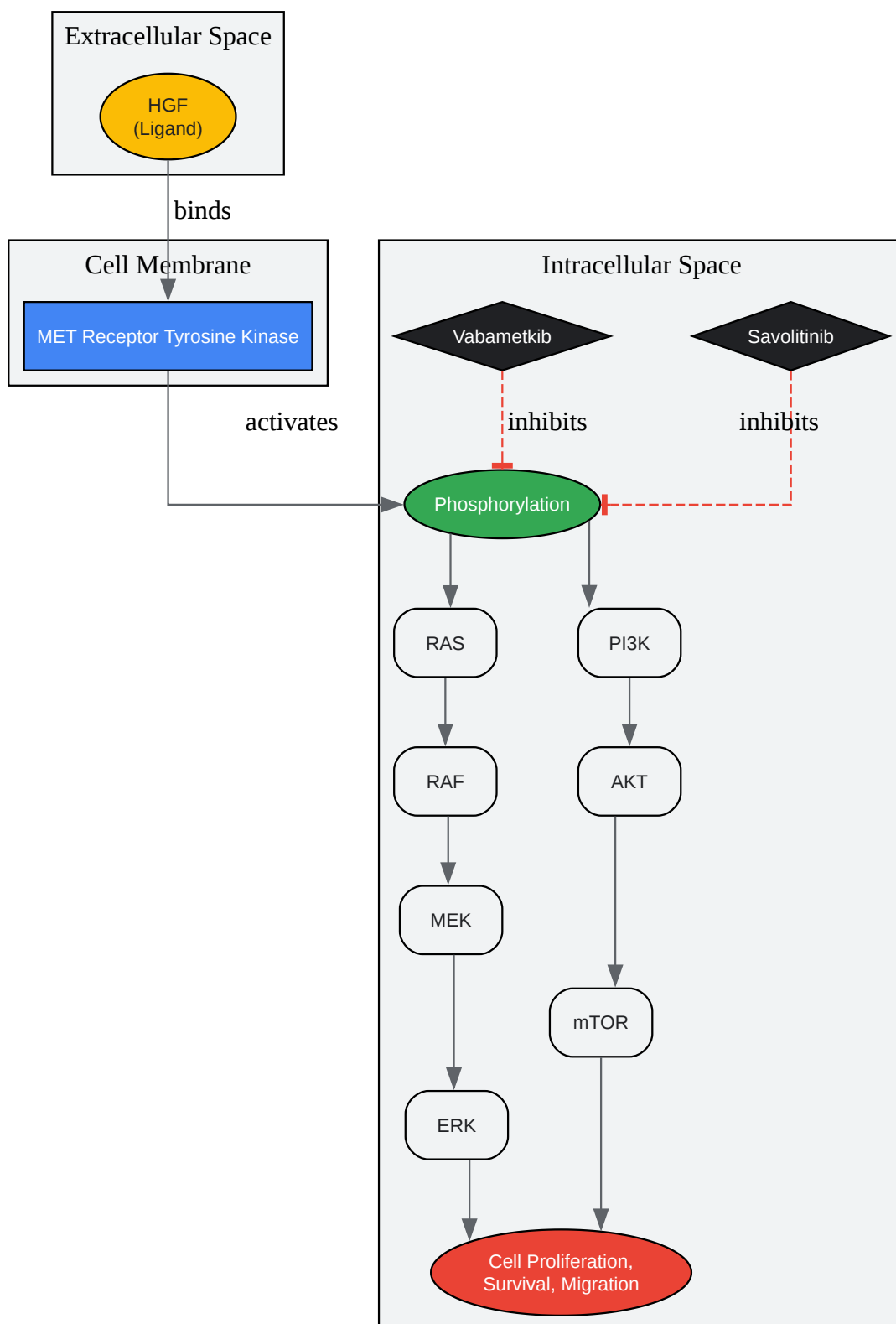
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent MET tyrosine kinase inhibitors (TKIs): **Vabametkib** (ABN401) and Savolitinib (Orpathys®, AZD6094, HMPL-504). Both agents are at the forefront of targeted therapies for cancers driven by MET dysregulation, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations (METex14). This document summarizes their mechanisms of action, preclinical and clinical efficacy, safety profiles, and the experimental methodologies used in their evaluation.

Mechanism of Action: Targeting the MET Signaling Pathway

Both **Vabametkib** and Savolitinib are potent and selective small-molecule inhibitors of the c-MET receptor tyrosine kinase.^{[1][2][3]} The MET signaling pathway, when aberrantly activated by mutations, gene amplification, or overexpression, plays a crucial role in cell proliferation, survival, migration, and invasion.^[3] **Vabametkib** and Savolitinib competitively bind to the ATP-binding site of the MET kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. By blocking these pathways, both drugs aim to induce tumor cell apoptosis and inhibit tumor growth.

Below is a diagram illustrating the MET signaling pathway and the inhibitory action of **Vabametkib** and Savolitinib.



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Caption: MET Signaling Pathway Inhibition

Preclinical Performance: Potency and Selectivity

In preclinical studies, both **Vabametkib** and Savolitinib have demonstrated potent and selective inhibition of the MET kinase.

Parameter	Vabametkib	Savolitinib
Target	c-MET	c-MET / p-MET
IC50	7 nM (c-Met)[2]	5 nM (c-Met), 3 nM (p-Met)[4] [5]
Selectivity	Highly selective MET inhibitor[6]	Highly selective; >650-fold selectivity for MET over a panel of 265 kinases[1]

Clinical Efficacy in METex14 NSCLC: A Comparative Overview

Direct head-to-head clinical trials are not yet available. The following data is compiled from separate Phase 2 clinical trials in patients with METex14 NSCLC.

Efficacy Endpoint	Vabametkib (Phase 2, Cohort 1)[7]	Savolitinib (Phase 2)[8]
Patient Population	TKI-naïve and previously treated	Previously treated or unable to receive chemotherapy
Objective Response Rate (ORR)	43.2% (evaluable population)	47.5% (IRC evaluated)
Median Progression-Free Survival (mPFS)	15.9 months (treatment-naïve), 6.2 months (previously treated)	Not reached at time of report
Disease Control Rate (DCR)	Not Reported	93.4% (IRC evaluated)

Safety and Tolerability Profile

Both **Vabametkib** and Savolitinib have shown manageable safety profiles in clinical trials.

Adverse Events (AEs)	Vabametakib (Phase 2, Cohort 1)[7]	Savolitinib (Phase 2)[8][9]
Most Common Treatment-Related AEs (TRAEs)	Nausea (70%), Diarrhea (35%), Vomiting (20%), Peripheral edema (12.5%)	Peripheral edema (62%), Nausea, Vomiting, Increased AST/ALT
Grade ≥ 3 TRAEs	12.5%	Most AEs were Grade 1-2. Two treatment-related deaths were reported in a Phase 3b study (cardiac failure, unknown)[9]
Peripheral Edema (Grade ≥ 3)	0%	Commonly associated with c-MET inhibitors, but specific Grade ≥ 3 rates vary across studies.

Experimental Protocols

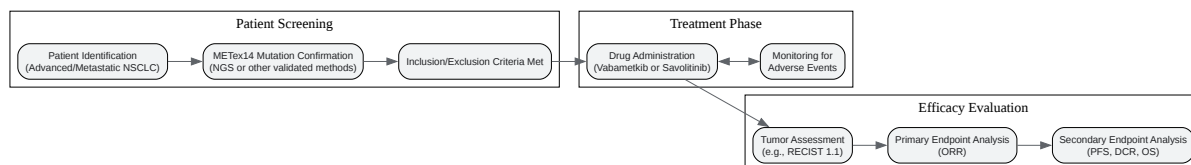
Preclinical In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against MET kinase.

- **Vabametakib:** The IC₅₀ value for **Vabametakib** against c-Met was determined to be 7 nM.[2] The specific cell proliferation assay used Hs746T cells.[2]
- **Savolitinib:** The IC₅₀ values for Savolitinib against c-Met and phosphorylated-MET (p-Met) were determined to be 5 nM and 3 nM, respectively.[4][5] These values were established using enzymatic and cellular assays. Savolitinib's high selectivity was confirmed by screening against a large panel of other kinases.[1]

Clinical Trial Design for METex14 NSCLC

The following provides a generalized workflow for the Phase 2 clinical trials that evaluated **Vabametakib** and Savolitinib in METex14 NSCLC.



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Caption: Clinical Trial Workflow

- **Vabametakib** (NCT05541822): This was an open-label, global, multicenter Phase 2 study.[7] Patients with NSCLC harboring METex14 mutations received oral **Vabametakib** at a dose of 800 mg once daily.[7] The primary endpoint was the objective response rate (ORR).[7] METex14 status was confirmed by Next-Generation Sequencing (NGS) and further validated centrally using digital droplet PCR (ddPCR).[7][10]
- **Savolitinib** (Phase 2): This was a multicenter, multicohort, single-arm Phase 2 study.[8] Patients with unresectable or metastatic METex14 positive NSCLC received a once-daily oral dose of Savolitinib (600 mg for weight ≥ 50 kg or 400 mg for weight < 50 kg).[8] The primary endpoint was ORR as evaluated by an independent review committee (IRC).[8] MET mutations were confirmed by a central laboratory.[8] Tumor evaluation was performed every 6 weeks for the first year.[8]

Conclusion

Both **Vabametakib** and Savolitinib are highly promising selective MET inhibitors with demonstrated clinical activity in patients with METex14 NSCLC. Based on the available data from separate clinical trials, Savolitinib has shown a slightly higher ORR in a pre-treated population, while **Vabametakib** has reported encouraging median PFS data, particularly in treatment-naïve patients. **Vabametakib**'s safety profile appears favorable, with a notably low incidence of severe adverse events, including grade 3 or higher peripheral edema.

The choice between these agents in a clinical setting may depend on factors such as prior treatment history, specific patient characteristics, and long-term survival data as it becomes available. The ongoing and future clinical trials, including potential head-to-head comparisons and combination therapy studies, will be crucial in further defining the optimal use of **Vabametakib** and Savolitinib in the management of MET-driven cancers.

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- To cite this document: BenchChem. [Head-to-Head Comparison: Vabametakib and Savolitinib in MET-Altered Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8514164#head-to-head-comparison-of-vabametakib-and-savolitinib]

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